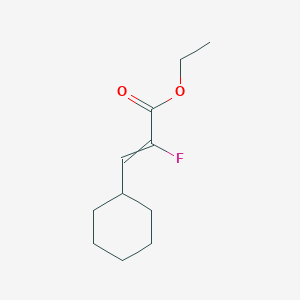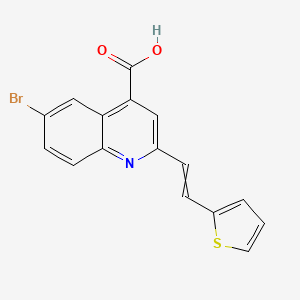
6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid: is a synthetic organic compound with the molecular formula C16H10BrNO2S and a molecular weight of 360.2 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position of the quinoline ring, a thiophene ring attached via an ethenyl linkage at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring . It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The ethenyl linkage can be reduced to an ethyl linkage using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products:
Substitution Reactions: Products with various substituents replacing the bromine atom.
Oxidation Reactions: Sulfoxides or sulfones derived from the thiophene ring.
Reduction Reactions: Compounds with an ethyl linkage instead of an ethenyl linkage.
Scientific Research Applications
Chemistry: 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound may exhibit similar properties .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique structure makes it a valuable component in the design of new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid is not fully elucidated. based on the known activities of quinoline derivatives, it is likely to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the thiophene ring may enhance its binding affinity and specificity towards certain biological targets . Further research is needed to fully understand the pathways and molecular interactions involved.
Comparison with Similar Compounds
6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid: This compound has a pyridine ring instead of a thiophene ring, which may alter its chemical and biological properties.
6-bromo-2-[2-(phenyl)ethenyl]quinoline-4-carboxylic acid: The phenyl ring in this compound provides different electronic and steric effects compared to the thiophene ring.
Uniqueness: The presence of the thiophene ring in 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid imparts unique electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H10BrNO2S |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
6-bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10BrNO2S/c17-10-3-6-15-13(8-10)14(16(19)20)9-11(18-15)4-5-12-2-1-7-21-12/h1-9H,(H,19,20) |
InChI Key |
SJOZRJUFOKUWMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-3,5,6,8-tetrahydro-1H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B11822940.png)
![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)
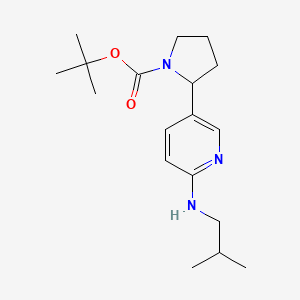


![6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)
![4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)
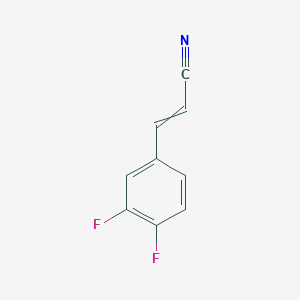
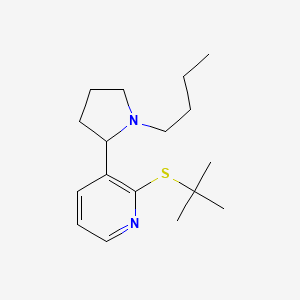

![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11822995.png)


